2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3,5,6-tetrafluorophenyl)acetamide
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Overview
Description
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3,5,6-tetrafluorophenyl)acetamide is a complex organic compound that features a pyrazole ring substituted with a cyclopropyl and trifluoromethyl group, and an acetamide moiety attached to a tetrafluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3,5,6-tetrafluorophenyl)acetamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring. The trifluoromethyl and cyclopropyl groups are then introduced through selective substitution reactions. The final step involves the acylation of the pyrazole derivative with 2,3,5,6-tetrafluorophenyl acetic acid under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3,5,6-tetrafluorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrafluorophenyl ring, where fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions would result in derivatives with different substituents on the tetrafluorophenyl ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3,5,6-tetrafluorophenyl)acetamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions could modulate the activity of the target, leading to the desired biological effect. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- **2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-(pentafluorophenyl)methylene]acetohydrazide
- **Alexa Fluor™ 488 5-TFP (Alexa Fluor™ 488 Carboxylic Acid, 2,3,5,6-Tetrafluorophenyl Ester)
Uniqueness
Compared to similar compounds, 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3,5,6-tetrafluorophenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both cyclopropyl and trifluoromethyl groups on the pyrazole ring, along with the tetrafluorophenyl acetamide moiety, provides a distinct profile that can be exploited for various applications in research and industry.
Properties
Molecular Formula |
C15H10F7N3O |
---|---|
Molecular Weight |
381.25 g/mol |
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2,3,5,6-tetrafluorophenyl)acetamide |
InChI |
InChI=1S/C15H10F7N3O/c16-7-3-8(17)13(19)14(12(7)18)23-11(26)5-25-9(6-1-2-6)4-10(24-25)15(20,21)22/h3-4,6H,1-2,5H2,(H,23,26) |
InChI Key |
RBUPWYHOCXPQCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)NC3=C(C(=CC(=C3F)F)F)F)C(F)(F)F |
Origin of Product |
United States |
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